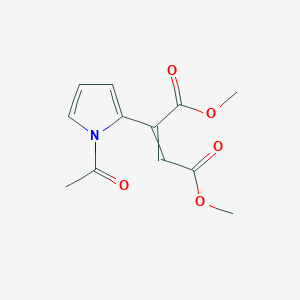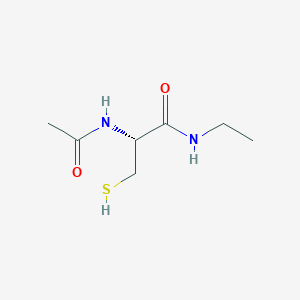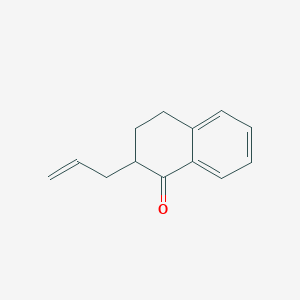
1,1-Dimethylsilolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylsilolan-2-one is an organosilicon compound with the molecular formula C6H14OSi It is a cyclic compound containing a silicon atom bonded to two methyl groups and an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as an alcohol or a carboxylic acid, under controlled conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired cyclic siloxane compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1-Dimethylsilolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siloxanes
科学研究应用
1,1-Dimethylsilolan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,1-Dimethylsilolan-2-one involves its interaction with molecular targets through its silicon-oxygen bond. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the oxygen atom.
相似化合物的比较
Similar Compounds
1,1-Dimethylsilolane: Similar in structure but lacks the oxygen atom.
Cyclopentasiloxane: Contains multiple silicon and oxygen atoms in a cyclic structure.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to the silicon atom.
Uniqueness
1,1-Dimethylsilolan-2-one is unique due to its specific cyclic structure containing both silicon and oxygen atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
72301-27-0 |
|---|---|
分子式 |
C6H12OSi |
分子量 |
128.24 g/mol |
IUPAC 名称 |
1,1-dimethylsilolan-2-one |
InChI |
InChI=1S/C6H12OSi/c1-8(2)5-3-4-6(8)7/h3-5H2,1-2H3 |
InChI 键 |
AVSVHGCRJSOKAT-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
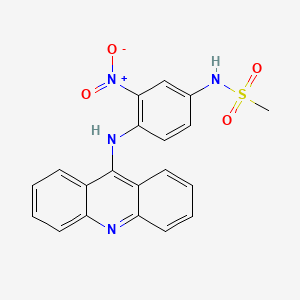
![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

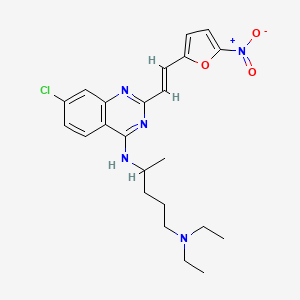
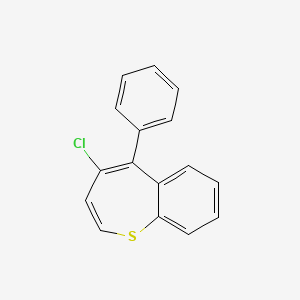
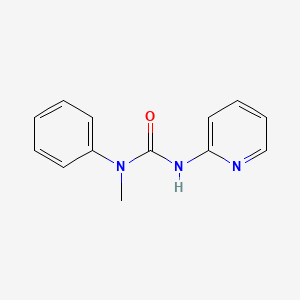
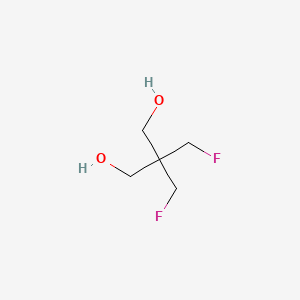
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
